3-(2,4-Difluorophenyl)prop-2-en-1-amine 3-(2,4-Difluorophenyl)prop-2-en-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18251058
InChI: InChI=1S/C9H9F2N/c10-8-4-3-7(2-1-5-12)9(11)6-8/h1-4,6H,5,12H2/b2-1+
SMILES:
Molecular Formula: C9H9F2N
Molecular Weight: 169.17 g/mol

3-(2,4-Difluorophenyl)prop-2-en-1-amine

CAS No.:

Cat. No.: VC18251058

Molecular Formula: C9H9F2N

Molecular Weight: 169.17 g/mol

* For research use only. Not for human or veterinary use.

3-(2,4-Difluorophenyl)prop-2-en-1-amine -

Specification

Molecular Formula C9H9F2N
Molecular Weight 169.17 g/mol
IUPAC Name (E)-3-(2,4-difluorophenyl)prop-2-en-1-amine
Standard InChI InChI=1S/C9H9F2N/c10-8-4-3-7(2-1-5-12)9(11)6-8/h1-4,6H,5,12H2/b2-1+
Standard InChI Key CURQSJPQMYDLSW-OWOJBTEDSA-N
Isomeric SMILES C1=CC(=C(C=C1F)F)/C=C/CN
Canonical SMILES C1=CC(=C(C=C1F)F)C=CCN

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The compound is systematically named (E)-3-(2,4-difluorophenyl)prop-2-en-1-amine, with the following identifiers:

  • Molecular formula: C9H9F2N\text{C}_9\text{H}_9\text{F}_2\text{N}

  • Molecular weight: 169.17 g/mol

  • CAS Registry Number: 1344875-91-7

  • IUPAC Name: (E)-3-(2,4-difluorophenyl)prop-2-en-1-amine

Structural Characterization

The structure comprises a propenyl chain (CH2=CHCH2\text{CH}_2=\text{CH}-\text{CH}_2-) with an amine group at position 1 and a 2,4-difluorophenyl ring at position 3 (Figure 1). The E-configuration of the double bond is confirmed by nuclear magnetic resonance (NMR) and X-ray crystallography data from analogous fluorinated chalcones .

Table 1: Key Structural Descriptors

PropertyValueSource
SMILESFC1=C(C=C(C=C1)F)/C=C/CN
InChIKeyCURQSJPQMYDLSW-OWOJBTEDSA-N
Boiling PointNot reported
Melting PointNot reported

Synthesis and Reaction Pathways

Primary Synthetic Routes

The compound is synthesized via Claisen-Schmidt condensation or Mizoroki-Heck arylation, methods commonly employed for fluorinated allylamines . A representative pathway involves:

  • Condensation: Reaction of 2,4-difluorobenzaldehyde with propenylamine derivatives under basic conditions.

  • Stereoselective reduction: Use of catalysts like palladium or nickel to ensure E-selectivity .

Example Protocol (Adapted from ):

  • Reactants: 2,4-Difluorobenzaldehyde (1.0 equiv), propenylamine (1.2 equiv), Pd(OAc)2_2 (5 mol%), NaBH4_4 (2.0 equiv).

  • Conditions: Methanol, 70°C, 14 hours.

  • Yield: ~88% (reported for analogous compounds) .

Alternative Methods

  • Knoevenagel condensation: Employed for chalcone intermediates, followed by reductive amination .

  • Asymmetric catalysis: CBS (Corey-Bakshi-Shibata) reduction for enantioselective synthesis .

Physicochemical Properties

Solubility and Stability

  • Solubility: Lipophilic due to fluorine substituents; soluble in dichloromethane, THF, and ethanol .

  • Stability: Sensitive to oxidation; recommended storage under inert gas at –20°C .

Spectroscopic Data

  • 1H^1\text{H} NMR (600 MHz, CDCl3_3): δ 7.42 (m, 1H, Ar-H), 6.98–6.85 (m, 2H, Ar-H), 6.38 (dt, J=15.9HzJ = 15.9 \, \text{Hz}, 1H, CH=CH), 3.78 (d, J=6.8HzJ = 6.8 \, \text{Hz}, 2H, NH2_2) .

  • IR (KBr): 3350 cm1^{-1} (N-H stretch), 1620 cm1^{-1} (C=C), 1500 cm1^{-1} (C-F) .

Biological and Industrial Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Antimicrobial agents: Analogous difluorophenylpropenylamines inhibit Staphylococcus aureus biofilm formation .

  • Anticancer candidates: Chalcone derivatives demonstrate activity against HepG2 and HCT116 cell lines .

Table 2: Biological Activity of Analogous Compounds

CompoundActivity (IC50_{50})TargetSource
(E)-3-(3,4-Difluorophenyl)prop-2-en-1-amine12 µMC. parapsilosis
1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine18 µMTubulin

Material Science

Fluorinated allylamines are explored in nonlinear optical (NLO) materials due to their polarized π-systems .

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